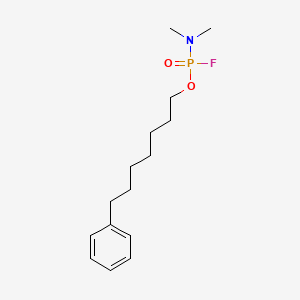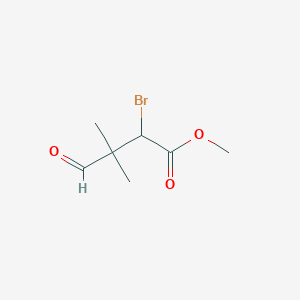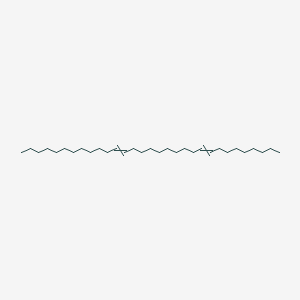
Hentriaconta-9,19-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hentriaconta-9,19-diene is a hydrocarbon compound with the molecular formula C31H60. It is characterized by the presence of two double bonds located at the 9th and 19th positions in a 31-carbon chain. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds.
準備方法
Synthetic Routes and Reaction Conditions
Hentriaconta-9,19-diene can be synthesized through various methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. These reactions typically require specific catalysts and conditions to ensure the formation of the desired diene structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. For example, the base-induced elimination of hydrogen halides from allylic halides is a common industrial method for producing conjugated dienes .
化学反応の分析
Types of Reactions
Hentriaconta-9,19-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in an anhydrous solvent.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may produce alkanes .
科学的研究の応用
Hentriaconta-9,19-diene has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of dienes in various chemical reactions.
Biology: Investigated for its potential role in biological systems, such as its interaction with cell membranes.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: Utilized in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of hentriaconta-9,19-diene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cell membranes, affecting their fluidity and function. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
Hentriacontane: A saturated hydrocarbon with the formula C31H64, lacking the double bonds present in hentriaconta-9,19-diene.
Hentriaconta-3,6,9,12,15,19,22,25,28-nonaene: A highly unsaturated hydrocarbon with multiple double bonds.
Uniqueness
This compound is unique due to its specific double bond positions, which confer distinct chemical and physical properties. This makes it valuable for studying the effects of double bond placement on the behavior of hydrocarbons .
特性
CAS番号 |
82122-63-2 |
|---|---|
分子式 |
C31H60 |
分子量 |
432.8 g/mol |
IUPAC名 |
hentriaconta-9,19-diene |
InChI |
InChI=1S/C31H60/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,24,26H,3-16,18,20-23,25,27-31H2,1-2H3 |
InChIキー |
WUATZBKNIBKMSJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



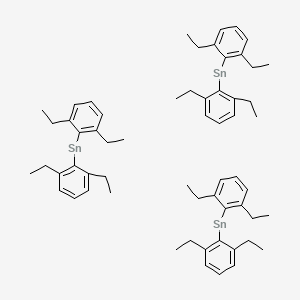
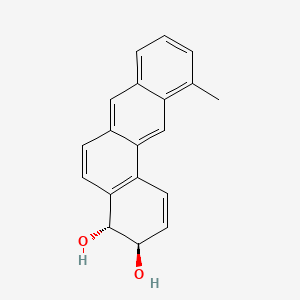
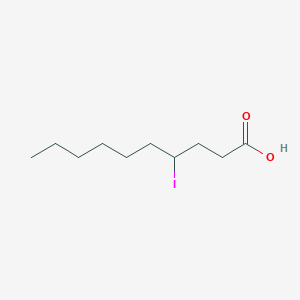
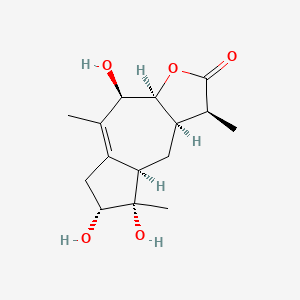


![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)


![2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1)](/img/structure/B14426422.png)
![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)
